molecular formula C29H36N2O8 B14034735 Boc-Ser(Leu-Fmoc)-OH

Boc-Ser(Leu-Fmoc)-OH

Cat. No.: B14034735
M. Wt: 540.6 g/mol
InChI Key: ZBFDFHFWCCHHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ser(Leu-Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of serine, leucine, and fluorenylmethyloxycarbonyl (Fmoc), with tert-butyloxycarbonyl (Boc) as a protecting group. This compound is significant in the field of solid-phase peptide synthesis (SPPS) due to its ability to protect amino acids during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Leu-Fmoc)-OH involves the protection of the amino group of serine with Boc and the carboxyl group of leucine with Fmoc. The process typically includes the following steps:

    Protection of Serine: The amino group of serine is protected using tert-butyloxycarbonyl (Boc) in the presence of a base such as diisopropylethylamine (DIEA).

    Coupling with Leucine: The protected serine is then coupled with leucine, which has its carboxyl group protected by Fmoc.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Boc-Ser(Leu-Fmoc)-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Ser(Leu-Fmoc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Boc group protects the amino group of serine, preventing unwanted reactions, while the Fmoc group protects the carboxyl group of leucine. These protecting groups are selectively removed under specific conditions, allowing for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

    Boc-Ser(Leu-OH)-OH: Similar but lacks the Fmoc protection on leucine.

    Fmoc-Ser(Leu-Boc)-OH: Similar but has the protecting groups reversed.

Uniqueness

Boc-Ser(Leu-Fmoc)-OH is unique due to its dual protection strategy, which allows for selective deprotection and efficient peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O8/c1-17(2)14-23(26(34)37-16-24(25(32)33)31-28(36)39-29(3,4)5)30-27(35)38-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,30,35)(H,31,36)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFDFHFWCCHHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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